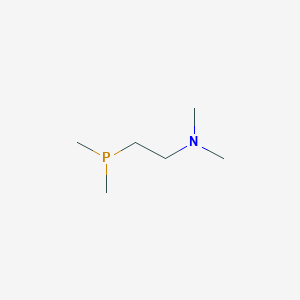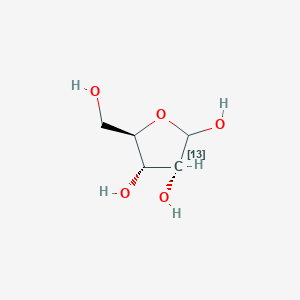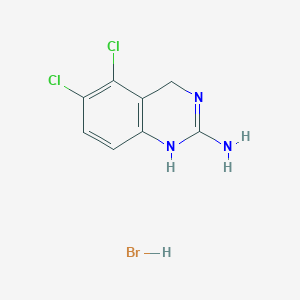
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI): is an organophosphorus compound with the molecular formula C6H16NP . This compound is characterized by the presence of a phosphino group and an amine group, making it a versatile ligand in coordination chemistry. It is commonly used in the synthesis of various metal complexes due to its ability to donate electrons through both the phosphorus and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Reaction with Methylmagnesium Iodide:
Reactants: 1,2-bis(dichlorophosphino)ethane and methylmagnesium iodide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Equation: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
-
Alkylation of Sodium Dimethylphosphide:
Reactants: Sodium dimethylphosphide and an appropriate alkyl halide.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically at room temperature.
Equation: [ \text{NaPMe}_2 + \text{R-X} \rightarrow \text{Me}_2\text{P-R} + \text{NaX} ]
Industrial Production Methods:
Industrial production of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding phosphine oxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted under an inert atmosphere at low temperatures.
Products: The major product is the reduced phosphine.
-
Substitution:
Reagents: Various alkyl halides or acyl halides.
Conditions: Reactions are carried out in the presence of a base such as triethylamine.
Products: The major products are substituted phosphines or amines.
Applications De Recherche Scientifique
Chemistry: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and materials science.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used to synthesize metal-based drugs with potential therapeutic applications.
Medicine: The compound’s ability to form stable metal complexes makes it a candidate for the development of metal-based pharmaceuticals. These complexes can be used in imaging and as therapeutic agents.
Industry: In the industrial sector, Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) involves its ability to donate electrons through both the phosphorus and nitrogen atoms. This dual electron-donating capability allows it to form stable complexes with metal ions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center, which can enhance the reactivity and selectivity of the metal in catalytic processes.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(dimethylphosphino)ethane
- 1,2-Bis(diphenylphosphino)ethane
- Tetramethylethylenediamine
Comparison:
- 1,2-Bis(dimethylphosphino)ethane: Similar in structure but has two phosphino groups instead of one phosphino and one amine group. It is more rigid and less flexible in forming complexes.
- 1,2-Bis(diphenylphosphino)ethane: Contains bulkier phenyl groups, making it less basic but more air-stable.
- Tetramethylethylenediamine: Contains two amine groups instead of phosphino groups, making it less effective in forming stable metal complexes.
Uniqueness: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is unique due to its dual electron-donating capability through both phosphorus and nitrogen atoms, providing versatility in forming stable metal complexes with a wide range of transition metals.
Propriétés
Numéro CAS |
154781-52-9 |
|---|---|
Formule moléculaire |
C6H16NP |
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Clé InChI |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
SMILES canonique |
CN(C)CCP(C)C |
Synonymes |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)











